molecular formula C21H25NO4 B6174769 prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate CAS No. 2613383-42-7

prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate

Cat. No.: B6174769
CAS No.: 2613383-42-7
M. Wt: 355.4
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Description

Prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the prop-2-en-1-yl group, amino group, and tert-butoxyphenyl moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Preparation of 4-amino-3-hydroxybenzoic acid: This can be achieved through nitration of 3-hydroxybenzoic acid followed by reduction of the nitro group to an amino group.

    Esterification: The 4-amino-3-hydroxybenzoic acid is then esterified with prop-2-en-1-ol under acidic conditions to form the corresponding ester.

    Etherification: The ester is then reacted with 4-(tert-butoxy)benzyl chloride in the presence of a base such as potassium carbonate to introduce the tert-butoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and etherification steps to enhance efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Epoxides: Formed from the oxidation of the prop-2-en-1-yl group.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Amines: Produced through nucleophilic substitution at the amino group.

Scientific Research Applications

Chemistry

In organic synthesis, prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for certain receptors or enzymes. Research may explore its use as a scaffold for designing new drugs with improved efficacy and selectivity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the amino and ester groups may allow for interactions with biological targets, leading to the development of new treatments for various diseases.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a monomer in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group may undergo hydrolysis to release active metabolites. The tert-butoxyphenyl moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 4-amino-3-methoxybenzoate: Lacks the tert-butoxyphenyl group, resulting in different chemical properties and reactivity.

    Prop-2-en-1-yl 4-amino-3-{[4-(methoxy)phenyl]methoxy}benzoate: Similar structure but with a methoxy group instead of tert-butoxy, affecting its steric and electronic properties.

Uniqueness

Prop-2-en-1-yl 4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

CAS No.

2613383-42-7

Molecular Formula

C21H25NO4

Molecular Weight

355.4

Purity

95

Origin of Product

United States

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